molecular formula C9H15NO3 B13487726 methyl (2Z)-2-[(dimethylamino)methylene]-3-oxopentanoate

methyl (2Z)-2-[(dimethylamino)methylene]-3-oxopentanoate

Cat. No.: B13487726
M. Wt: 185.22 g/mol
InChI Key: QSOGGNJSTUMNFI-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(dimethylamino)methylidene]-3-oxopentanoate is an organic compound with the molecular formula C9H15NO3 It is a derivative of pentanoic acid and contains a dimethylamino group, a methylene group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(dimethylamino)methylidene]-3-oxopentanoate typically involves the reaction of a suitable precursor with dimethylamine and a methylene donor under controlled conditions. One common method involves the use of dimethylformamide dimethyl acetal (DMF-DMA) as the methylene donor. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of Methyl 2-[(dimethylamino)methylidene]-3-oxopentanoate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(dimethylamino)methylidene]-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-[(dimethylamino)methylidene]-3-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of Methyl 2-[(dimethylamino)methylidene]-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the methylene and oxo groups can undergo nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(dimethylamino)methylidene]-3-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical transformations.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl (2Z)-2-(dimethylaminomethylidene)-3-oxopentanoate

InChI

InChI=1S/C9H15NO3/c1-5-8(11)7(6-10(2)3)9(12)13-4/h6H,5H2,1-4H3/b7-6-

InChI Key

QSOGGNJSTUMNFI-SREVYHEPSA-N

Isomeric SMILES

CCC(=O)/C(=C/N(C)C)/C(=O)OC

Canonical SMILES

CCC(=O)C(=CN(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.